Ammonia

Beschreibung

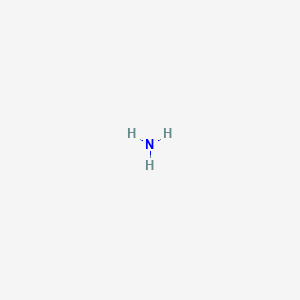

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N, NH3 | |

| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ammonia | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonia | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71187-51-4, 71187-52-5, 63016-67-1, 71187-50-3 | |

| Record name | Ammonia, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63016-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71187-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023872 | |

| Record name | Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

17.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonia solutions (containing more than 35% but not more than 50% ammonia) appears as a clear colorless liquid consisting of ammonia dissolved in water. Corrosive to tissue and metals. Although ammonia is lighter than air, the vapors from a leak will initially hug the ground. Long term exposure to low concentrations or short term exposure to high concentrations may result in adverse health conditions from inhalation. Prolonged exposure of containers to fire or heat may result in their violent rupturing and rocketing., Ammonia, anhydrous appears as a clear colorless gas with a strong odor. Shipped as a liquid under its own vapor pressure. Density (liquid) 6 lb / gal. Contact with the unconfined liquid can cause frostbite. Gas generally regarded as nonflammable but does burn within certain vapor concentration limits and with strong ignition. Fire hazard increases in the presence of oil or other combustible materials. Although gas is lighter than air, vapors from a leak initially hug the ground. Prolonged exposure of containers to fire or heat may cause violent rupturing and rocketing. Long-term inhalation of low concentrations of the vapors or short-term inhalation of high concentrations has adverse health effects. Used as a fertilizer, as a refrigerant, and in the manufacture of other chemicals. Rate of onset: Immediate Persistence: Minutes Odor threshold: 17 ppm Source/use/other hazard: Explosives manufacture; pesticides; detergents industry., Ammonia, solution, with more than 10% but not more than 35% ammonia appears as a colorless aqueous liquid solution with a strong odor of ammonia. Both liquid and vapors extremely irritating, especially to the eyes., Gas or Vapor; Gas or Vapor, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless gas with a pungent, suffocating odor. [Note: Shipped as a liquefied compressed gas. Easily liquefied under pressure.] [NIOSH] Vapor density = 0.59 (lighter than air); [HSDB], Liquid, COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a pungent, suffocating odor. Often used in aqueous solution., Colorless gas with a pungent, suffocating odor. [Note: Shipped as a liquefied compressed gas. Easily liquefied under pressure.] | |

| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonia | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ammonia | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-28.03 °F at 760 mmHg (EPA, 1998), -33.35 °C at 760 mm Hg, -33 °C, -28 °F | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

132 °C (270 °F) - closed cup, NA (Gas) | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

34 % (NIOSH, 2023), In water, 4.82X10+5 mg/L at 24 °C, In water, 47% at 0 °C; 38% at 15 °C; 34% at 20 °C; 31% at 25 °C; 28% at 30 °C; 18% at 50 °C, Soluble in water forming alkaline solutions; soluble in oxygenated solvents., 15% in 95% alcohol at 20 °C; 11% in alcohol at 30 °C, For more Solubility (Complete) data for Ammonia (7 total), please visit the HSDB record page., 482 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 54, 34% | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ammonia | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.6818 at -28.03 °F (EPA, 1998) - Less dense than water; will float, 0.696 g/L (liquid), Density of liquid: 0.6818 at -33.35 °C, 1 atm; 0.6585 at -15 °C, 2.332 atm; 0.6386 at 0 °C, 4.238 atm; 0.6175 at 15 °C, 7.188 atm; 0.5875 at 35 °C, 13.321 atm, Density of aqueous solutions at 20 °C/4 °C: 0.9939 (1%), 0.9811 (4%), 0.9651 (8%), 0.9362 (16%), 0.9229 (20%), 0.9101 (24%), 0.8980 (28%), Density: 0.7710 g/L (gas); 0.89801 g/L at 20 °C (28% aqueous solution), Relative density (water = 1): 0.7 (-33 °C), 0.6818 at -28.03 °F, 0.60(relative gas density) | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

0.6 (EPA, 1998) - Lighter than air; will rise (Relative to Air), 0.5967 (Air = 1), Relative vapor density (air = 1): 0.60, 0.6 | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at -49.72 °F (EPA, 1998), Vapor pressure: 1 Pa at -139 °C, 10 Pa at -127 °C, 100 Pa at -112 °C; 1 kPa at -94.5 °C (solids); 10 kPa at -71.3 °C, 100 kPa at -33.6 °C (liquid), 7500 mm Hg at 25 °C, Vapor pressure, kPa at 26 °C: 1013, 8.5 atm | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas, Colorless gas or compressed liquid (compressed under its own pressure) | |

CAS No. |

7664-41-7, 69718-51-0 | |

| Record name | AMMONIA SOLUTIONS (CONTAINING MORE THAN 35% BUT NOT MORE THAN 50% AMMONIA) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIA, SOLUTION, WITH MORE THAN 10% BUT NOT MORE THAN 35% AMMONIA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia, dimer, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69718-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonia | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ammonia-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ammonia | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonia, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5138Q19F1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ammonia | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-107.9 °F (EPA, 1998), -77.7 °C, -78 °C, -107.9 °F, -108 °F | |

| Record name | AMMONIA, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4860 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonia | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonia | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ammonia | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AMMONIA (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0414 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/623 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonia | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0028.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Ammonia's Role in Early Earth Atmospheric Chemistry

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nitrogen is an indispensable element for life, forming the backbone of amino acids and nucleic acids. On the early Earth, before the evolution of biological nitrogen fixation, the availability of reactive nitrogen species was a critical bottleneck for the origin of life. Ammonia (NH₃) is widely considered the most significant prebiotic source of reduced nitrogen. This technical guide provides a comprehensive overview of the sources, sinks, and atmospheric chemistry of this compound on the Hadean and early Archean Earth. We detail the experimental evidence for its role in the synthesis of life's building blocks, present quantitative data from key studies, and outline the protocols of foundational experiments. The central paradox of this compound's role—its necessity for prebiotic chemistry versus its short atmospheric lifetime due to photodissociation—is explored in detail.

Introduction: The Prebiotic Nitrogen Problem

The atmosphere of the early Earth, after the dissipation of the primary solar nebula, was formed by outgassing from the planet's interior and delivery of volatiles by comets and asteroids. While dinitrogen (N₂) was likely abundant, its strong triple bond makes it relatively inert, necessitating high-energy processes for fixation into bioavailable forms like this compound or hydrogen cyanide (HCN). The classic "primordial soup" theory, supported by the Miller-Urey experiments, posited a highly reducing atmosphere rich in methane (CH₄), this compound (NH₃), and hydrogen (H₂), which is highly favorable for the abiotic synthesis of organic molecules.

However, current geochemical evidence suggests the early Earth's mantle was not sufficiently reducing to produce such an atmosphere. Instead, a "weakly reducing" or neutral atmosphere dominated by carbon dioxide (CO₂) and N₂, with only trace amounts of reduced gases, is now considered more likely. This shift in understanding creates a significant challenge: in a CO₂/N₂-dominated atmosphere, the production of this compound and other prebiotic precursors is far less efficient. Furthermore, any this compound present in the atmosphere would have been rapidly destroyed by ultraviolet (UV) radiation from the young Sun, a process known as photodissociation. This guide examines the critical role of this compound in this context, evaluating its potential sources, atmospheric fate, and experimentally verified role in the synthesis of the molecules that made life possible.

Sources of this compound on the Prebiotic Earth

A sustained supply of this compound would have been necessary to compensate for its rapid destruction and to allow for its accumulation in oceans and local environments. Both exogenous delivery and endogenous production have been proposed as significant sources.

Exogenous Delivery

-

Meteorites and Comets: Carbonaceous chondrites, a class of primitive meteorites, have been shown to contain significant amounts of organic materials and this compound. Experiments simulating hydrothermal conditions on meteorite parent bodies or on early Earth upon impact show that these meteorites could have released substantial quantities of this compound, providing a direct source of reduced nitrogen to the planet.

Endogenous Production

-

Lightning and Atmospheric Shocks: In atmospheres containing N₂ and a source of hydrogen (like H₂O or CH₄), the high energy from lightning strikes and meteorite impacts can break the N₂ bond, leading to the formation of fixed nitrogen species, including this compound and its precursors.

-

Hydrothermal Vents: Deep-sea hydrothermal systems are considered plausible environments for the origin of life. The chemical gradients and high temperatures in these vents could have facilitated the reduction of nitrogen oxides (like nitrite) dissolved in ocean water to form ammonium.

-

Photochemical Reduction on Mineral Surfaces: Experiments have shown that molecular nitrogen can be reduced to this compound on the surface of titanium dioxide (TiO₂) under UV irradiation. This suggests that mineral aerosols in the atmosphere or on terrestrial surfaces could have provided a pathway for abiological nitrogen fixation.

-

Serpentinization: Recent studies propose that serpentinization, a geological process involving the reaction of water with ultramafic rocks, could have produced large quantities of hydrogen. This hydrogen could have then reacted with atmospheric N₂ to form several bars of this compound, potentially creating a transient this compound-methane dominated atmosphere during the Hadean.

Sinks and Atmospheric Lifetime of this compound

The primary challenge to maintaining significant atmospheric concentrations of this compound on the early Earth is its vulnerability to photodissociation by solar UV radiation.

Photodissociation

This compound strongly absorbs UV photons at wavelengths below ~230 nm, leading to its breakdown. The principal reaction pathway is:

NH₃ + hν → NH₂(²B₁) + H

The resulting amino radical (NH₂) is also subject to photolysis or can react with other atmospheric species. Ultimately, these reaction pathways irreversibly convert this compound into dinitrogen (N₂). Photochemical models indicate that in an atmosphere unprotected by an ozone layer, the lifetime of an this compound molecule would be exceptionally short. Some models calculate that the entire atmospheric reservoir of this compound could be converted to N₂ in less than 40 years. This rapid destruction implies that a powerful and continuous source would be required to maintain even a modest steady-state concentration.

Other Sinks

-

Reaction with Hydroxyl Radicals (OH): In atmospheres where water vapor was photolyzed to produce OH radicals, the reaction NH₃ + OH → NH₂ + H₂O would be another significant sink.

-

Rainout: this compound is extremely soluble in water. It would readily dissolve in water droplets in the atmosphere and be removed via precipitation, partitioning into the early oceans as the ammonium ion (NH₄⁺). The partial pressure of atmospheric NH₃ is therefore highly dependent on the pH of the primitive oceans.

-

Hydrothermal Vent Destruction: While some vents may have been a source, under acidic conditions, they could also act as a sink, destroying ammonium ions that circulated through them.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's role in the early Earth's atmosphere, compiled from various experimental and modeling studies.

Table 1: Estimated this compound Concentrations and Lifetime

| Parameter | Estimated Value | Context / Study | Citation |

|---|---|---|---|

| Atmospheric Lifetime | < 40 years | Photochemical model; assumes NH₃ mixing ratio ≤ 10⁻⁴ | |

| Greenhouse Requirement | ≥ 10⁻⁴ mixing ratio | Radiative-equilibrium calculation to keep surface T > freezing | |

| Max. Partial Pressure | 7.3 x 10⁻⁶ atm | Based on equilibrium with a pH 8 ocean at 25°C |

| Atmospheric Residence Time | 12 to 48 hours | Modern atmosphere; dominated by rainout and oxidation | |

Table 2: Amino Acid Yields from Miller-Urey Type Experiments

| Experiment Type | Atmosphere Composition | Carbon Yield (Amino Acids) | Key Amino Acids Produced | Citation |

|---|---|---|---|---|

| Classic (Reducing) | CH₄, NH₃, H₂, H₂O | ~1-2% | Glycine, Alanine, Aspartic Acid | |

| Volcanic Apparatus | CH₄, NH₃, H₂, H₂O (steam injected) | Comparable to classic | Wider variety (22 amino acids identified) | |

| Weakly Reducing | CO₂, N₂, H₂O | 0.0006% | Trace amounts |

| CO-Dominant + H₂ | H₂, CO, N₂, H₂O (H₂/CO = 1) | 0.9% | Glycine, Alanine | |

Note: Yields are highly dependent on the specific experimental setup, energy source, and duration. Reanalysis of original Miller samples using modern techniques has identified a greater diversity of products than initially reported.

Experimental Protocols: The Miller-Urey Synthesis

The Miller-Urey experiment remains a cornerstone of prebiotic chemistry, demonstrating the formation of complex organic molecules from simple inorganic precursors.

Objective

To simulate the conditions of the early Earth's atmosphere and ocean, as hypothesized at the time, and to test if this environment could lead to the spontaneous synthesis of amino acids.

Materials and Apparatus

-

A closed system of sterile borosilicate glass flasks and tubes.

-

A 5-liter flask to simulate the atmosphere.

-

A 500-mL flask containing water to simulate the ocean.

-

Tungsten electrodes connected to an induction coil to provide an electrical discharge (simulating lightning).

-

A condenser to cool the atmospheric gases, causing water and any newly formed compounds to "rain" back into the ocean flask.

-

A heating source (e.g., heating mantle) for the "ocean" flask.

-

Gases: Methane (CH₄), this compound (NH₃), and Hydrogen (H₂), typically in a 2:2:1 ratio.

-

Analytical equipment for product identification (originally paper chromatography, now techniques like HPLC and mass spectrometry).

Procedure

-

Assembly and Sterilization: The glass apparatus is assembled into a closed loop. The entire system is sterilized to prevent microbial contamination.

-

Evacuation: Air is removed from the apparatus using a vacuum pump to create an oxygen-free environment.

-

Introduction of Gases: The reducing gas mixture (CH₄, NH₃, H₂) is introduced into the 5-L "atmosphere" flask.

-

Simulation of Ocean and Water Cycle: The 500-mL "ocean" flask is half-filled with distilled water. The water is gently boiled, causing water vapor to circulate into the atmosphere flask and mix with the gases.

-

Energy Input: A continuous, high-voltage electrical spark is discharged between the electrodes in the atmosphere flask. This simulates lightning and provides the energy to break chemical bonds.

-

Condensation and Collection: The gas mixture flows through a water-cooled condenser. This causes the water vapor and any soluble, newly synthesized molecules to condense and collect in a U-shaped trap at the bottom of the apparatus. This trap prevents the newly formed molecules from being destroyed by the energy source and concentrates them in the aqueous phase.

-

Duration: The experiment is run continuously for a period of several days to a week.

-

Sample Analysis: After the experiment, the aqueous solution in the trap is collected. The solution, which turns a reddish-brown color, is analyzed to identify the organic compounds formed.

Visualizations of Key Processes

Miller-Urey Experimental Workflow

The following diagram illustrates the cyclical process of the classic Miller-Urey experiment.

An In-depth Technical Guide to Theoretical Models of Ammonia Synthesis Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Ammonia (NH₃) is a cornerstone of the global chemical industry, primarily serving as a critical component in the production of fertilizers, and is increasingly being explored as a carbon-neutral energy carrier. The cleavage of the exceptionally strong dinitrogen (N₂) triple bond (941 kJ·mol⁻¹) presents a significant chemical challenge, necessitating sophisticated catalytic systems. This technical guide provides a comprehensive overview of the theoretical models underpinning the primary pathways of this compound synthesis: the traditional Haber-Bosch process, and the emerging electrochemical, photochemical, and biological routes. This document is intended to serve as a detailed resource, summarizing quantitative data, outlining experimental methodologies, and visualizing the complex pathways involved.

The Haber-Bosch Process: A Century of Industrial this compound Synthesis

The Haber-Bosch process, developed in the early 20th century, remains the dominant method for industrial this compound production.[1] It involves the reaction of nitrogen and hydrogen at high temperatures (400–500 °C) and pressures (150–350 atm) over a promoted iron-based catalyst.[1]

Theoretical Models and Mechanisms

The mechanism of this compound synthesis on the surface of heterogeneous catalysts is complex and has been the subject of extensive theoretical and experimental investigation. Two primary mechanisms are debated: the dissociative and the associative pathways.

-

Dissociative Mechanism (Langmuir-Hinshelwood): This is the more widely accepted mechanism for iron and ruthenium-based catalysts.[2][3] It involves the following elementary steps:

-

Adsorption and dissociation of N₂ onto the catalyst surface to form adsorbed nitrogen atoms (N*).

-

Adsorption and dissociation of H₂ to form adsorbed hydrogen atoms (H*).

-

Stepwise hydrogenation of N* with H* to form NH, NH₂, and finally NH₃.

-

Desorption of NH₃ from the catalyst surface.

-

-

Associative Mechanism (Eley-Rideal or Mars-van Krevelen type): In this pathway, adsorbed N₂ is sequentially hydrogenated before the N-N bond is cleaved.[2][4] This can proceed through intermediates like N₂H, N₂H₂, etc. While less common for traditional Haber-Bosch catalysts, this mechanism is being explored for newer catalytic systems, particularly at lower temperatures.[4] A variation is the Mars-van Krevelen mechanism, where lattice nitrogen from a metal nitride catalyst participates in the reaction and is subsequently replenished by gas-phase N₂.[5][6]

Quantitative Data for the Haber-Bosch Process

The efficiency of the Haber-Bosch process is dictated by the catalyst's activity, which can be quantified by parameters such as activation energy and turnover frequency (TOF). Below is a summary of key quantitative data for common catalysts.

| Catalyst | Mechanism | Rate-Determining Step | Activation Energy (kJ/mol) | Turnover Frequency (s⁻¹) | Conditions | Reference |

| Fe(111) | Dissociative | N₂ Dissociation | - | 10 | 673 K, 20 atm | [7] |

| Fe(211)R | Dissociative | N₂ Dissociation | - | 18.7 | 400 °C, 1.5 Torr NH₃ | [7] |

| Ru/C | Dissociative | N₂ Dissociation | 96.2 | - | - | [8] |

| Co₃Mo₃N | Associative (E-R/M-vK) | NH₃ Desorption | - | - | - | [2] |

Note: Turnover frequencies are highly dependent on reaction conditions and catalyst preparation.

Experimental Protocols for Catalyst Evaluation

The evaluation of catalysts for the Haber-Bosch process typically involves the following experimental setup and procedures:

-

Reactor System: A fixed-bed reactor is commonly used, where the catalyst is packed in a tube and heated to the desired temperature. High-pressure gases (N₂ and H₂) are then passed through the catalyst bed.

-

Gas Feed and Control: Mass flow controllers are used to precisely control the ratio and flow rate of the reactant gases.

-

Temperature and Pressure Control: The reactor is placed in a furnace to maintain a constant temperature, and back-pressure regulators are used to control the system pressure.

-

Product Analysis: The outlet gas stream is analyzed to determine the concentration of this compound. This is often done using a gas chromatograph (GC) or an infrared (IR) gas analyzer.

-

Catalyst Characterization: Before and after the reaction, the catalyst is characterized using techniques such as X-ray diffraction (XRD) to determine its crystal structure, transmission electron microscopy (TEM) to visualize its morphology, and Brunauer-Emmett-Teller (BET) analysis to measure its surface area.

Electrochemical this compound Synthesis: A Sustainable Alternative

Electrochemical this compound synthesis offers a promising route to decentralized and sustainable this compound production, as it can be powered by renewable electricity at ambient temperature and pressure.

Theoretical Models and Mechanisms

The electrochemical reduction of nitrogen (N₂RR) can also proceed through associative or dissociative pathways at the electrode-electrolyte interface. The key challenge is the high overpotential required to drive the reaction and the competition from the hydrogen evolution reaction (HER).

-

Associative Mechanism: Similar to the thermal process, adsorbed N₂ is sequentially protonated and reduced.

-

Dissociative Mechanism: The N≡N bond is broken upon adsorption, followed by hydrogenation of the resulting nitrogen atoms.

-

Mars-van Krevelen Mechanism: In the context of metal nitride electrocatalysts, lattice nitrogen is hydrogenated to this compound, and the resulting nitrogen vacancy is then refilled by N₂ from the electrolyte.[9]

Quantitative Data for Electrochemical this compound Synthesis

The performance of electrocatalysts for N₂RR is evaluated based on the Faradaic efficiency (FE) and the this compound yield rate.

| Electrocatalyst | Electrolyte | Potential (V vs. RHE) | Faradaic Efficiency (%) | NH₃ Yield Rate (μg h⁻¹ cm⁻²) | Reference |

| Mo foil | 0.1 M HCl | -0.4 to -0.6 | 6.5 ± 1.4 | 0.7 ± 0.2 (μmol h⁻¹ cm⁻²) | [10] |

| FeSA-N-C | 0.1 M KOH | -0.2 | 56.55 | 33.7 | [11] |

| CuSnAu@NF | 0.1 M Na₂SO₄ | -0.15 | 60.88 | 19.66 | [12] |

| Cu₆₀Co₄₀/Sus/C | 0.1 M KOH, 0.1 M KNO₃ | -0.3 | 91.3 | 2.63 (mmol g⁻¹ h⁻¹) | [13] |

Experimental Protocols for Electrochemical N₂RR

A rigorous experimental protocol is crucial to avoid false positives from this compound contamination.

-

Electrochemical Cell: A two-compartment H-type cell is typically used, with the cathode and anode compartments separated by a proton exchange membrane (e.g., Nafion) to prevent the re-oxidation of this compound at the anode.

-

Electrodes: The working electrode (cathode) is the catalyst under investigation, a reference electrode (e.g., Ag/AgCl or SCE) is used to control the applied potential, and a counter electrode (anode, typically a platinum wire or carbon paper) completes the circuit.

-

Electrolyte and Gas Feed: The electrolyte must be purged with high-purity N₂ gas to saturate it with the reactant. Control experiments with an inert gas like argon are essential to rule out this compound contamination.

-

Product Quantification: The produced this compound in the electrolyte is quantified using sensitive methods like the indophenol blue method or ¹H NMR spectroscopy with isotopic labeling (¹⁵N₂) to definitively confirm the source of the nitrogen.[10]

-

Faradaic Efficiency Calculation: The Faradaic efficiency is calculated as the ratio of the charge consumed for this compound production to the total charge passed through the electrode.[14]

Photocatalytic this compound Synthesis: Harnessing Solar Energy

Photocatalytic nitrogen fixation aims to use sunlight to drive this compound synthesis at ambient conditions, offering a potentially carbon-neutral and sustainable route.

Theoretical Models and Mechanisms

The mechanism involves the generation of electron-hole pairs in a semiconductor photocatalyst upon light absorption. The photoexcited electrons reduce adsorbed N₂, while the holes oxidize a sacrificial agent (often water or an organic compound).

Quantitative Data for Photocatalytic this compound Synthesis

The efficiency of photocatalytic this compound synthesis is typically reported as the this compound production rate and the apparent quantum yield (AQY).

| Photocatalyst | Light Source | NH₃ Production Rate (μmol g⁻¹ h⁻¹) | Apparent Quantum Yield (%) | Wavelength (nm) | Reference |

| BOB-001-OV | Visible light | 104.3 | 0.23 | 420 | [15] |

| Ni-0.8-TiO₂ | Simulated solar | 46.80 | - | - | [8] |

| Au/TiO₂-Ov | Visible light | 78.6 | - | - | [8] |

Experimental Protocols for Photocatalytic N₂ Fixation

-

Photoreactor: A sealed reactor with a quartz window to allow light penetration is used. The photocatalyst is typically dispersed in a solution or coated on a substrate.

-

Light Source: A solar simulator or a lamp with a specific wavelength is used to irradiate the photocatalyst.

-

Reaction Medium: The reaction is often carried out in water with a sacrificial agent to consume the photogenerated holes.

-

Product Quantification: The produced this compound is quantified using the same sensitive methods as in electrochemical synthesis.

-

Quantum Yield Calculation: The apparent quantum yield is calculated as the ratio of the number of this compound molecules produced to the number of incident photons.[16]

Biological Nitrogen Fixation: Nature's Blueprint

Biological nitrogen fixation is carried out by certain microorganisms using the enzyme nitrogenase. This process occurs at ambient temperature and pressure, providing a natural model for efficient this compound synthesis.

Theoretical Models and Mechanisms

The nitrogenase enzyme complex consists of two main components: the Fe protein and the MoFe protein. The Fe protein delivers electrons to the MoFe protein, which contains the active site (the FeMo cofactor) where N₂ is reduced to this compound. The overall reaction is:

N₂ + 8H⁺ + 8e⁻ + 16ATP → 2NH₃ + H₂ + 16ADP + 16Pᵢ

The exact mechanism of N₂ binding and reduction at the FeMo cofactor is still an area of active research.

Quantitative Data for Biological Nitrogen Fixation

The kinetics of nitrogenase are often described by the Michaelis-Menten model.

| Enzyme Source | Substrate | Apparent Kₘ | Reference |

| Legume nodules | Acetylene (in the absence of N₂) | ~0.01 atm | [17] |

| Legume nodules | Acetylene (in the presence of N₂) | ~0.025 atm | [17] |

Experimental Protocols for Nitrogenase Activity Assay

-

Acetylene Reduction Assay: This is a common indirect method to measure nitrogenase activity. The enzyme can also reduce acetylene to ethylene, which is easily quantified by gas chromatography.

-

Enzyme Purification: For in vitro studies, the nitrogenase components are purified from the source organism.

-

Assay Conditions: The assay is performed under anaerobic conditions and includes the purified enzyme components, an ATP-generating system, and a reductant (e.g., sodium dithionite).

-

Kinetic Parameter Determination: The initial rates of substrate reduction are measured at various substrate concentrations to determine the Kₘ and Vₘₐₓ values.[18][19]

Visualizing the Pathways

To better understand the complex relationships and workflows in this compound synthesis, the following diagrams have been generated using the DOT language.

Haber-Bosch Process: Dissociative and Associative Pathways

Caption: Dissociative vs. Associative pathways in the Haber-Bosch process.

Mars-van Krevelen Mechanism for this compound Synthesis